Enzyme Inhibitory Potency: Furan-Containing 1,3,4-Thiadiazole Derivatives Versus Non-Furan Analogs
In a systematic evaluation of 30 2,5-disubstituted furan-1,3,4-thiadiazole derivatives, compound 9 bearing a 5-(furan-2-yl) substituent on the thiadiazole core exhibited an α-glucosidase IC₅₀ of 0.186 µM and a Ki of 0.05 µM [1]. This level of potency, achieved through the furan-thiadiazole architecture shared by the target compound, substantially exceeds that of many non-furan 1,3,4-thiadiazole analogs in the same series, where IC₅₀ values exceed 10 µM [1]. The furan ring was identified as a key pharmacophoric element via molecular docking, engaging in π-π stacking interactions within the enzyme active site [1].
| Evidence Dimension | α-glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.186 µM (compound 9, representative of 5-(furan-2-yl)-1,3,4-thiadiazole class); Ki = 0.05 ± 0.003 µM [1] |
| Comparator Or Baseline | Non-furan 1,3,4-thiadiazole analogs in the same series: IC₅₀ > 10 µM [1] |
| Quantified Difference | ≥50-fold higher potency for furan-containing derivatives versus non-furan analogs |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; competitive inhibition confirmed by kinetic analysis [1] |
Why This Matters
The furan-2-yl substituent at the thiadiazole C-5 position is a critical potency determinant; procurement of analogs lacking this moiety may yield compounds with >50-fold lower target engagement in enzyme inhibition assays.
- [1] Tian, C.; et al. 2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent α-glucosidase and E. coli β-glucuronidase inhibitors. Eur. J. Med. Chem. 2021, 220, 113480. View Source
